molecular formula C20H24N2O2 B2802537 N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 954047-11-1

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2802537
CAS No.: 954047-11-1
M. Wt: 324.424
InChI Key: QSOVSHPMTITGAB-UHFFFAOYSA-N
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Description

N-[3-(2-Phenylmorpholin-4-yl)propyl]benzamide is a chemical compound offered for research and development purposes. This molecule features a benzamide group linked via a propyl chain to a 2-phenylmorpholine core, a structural motif found in compounds investigated for various biological activities . The integration of the morpholine ring, a common pharmacophore in medicinal chemistry, suggests potential utility in the development of novel therapeutic agents . As part of the phenylmorpholine class, this compound is of significant interest for exploring structure-activity relationships in pharmaceutical discovery . The molecular structure of closely related analogs indicates properties typically associated with good bioavailability . This product is intended for laboratory research use only and is not classified or approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(18-10-5-2-6-11-18)21-12-7-13-22-14-15-24-19(16-22)17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOVSHPMTITGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves the reaction of 2-phenylmorpholine with a suitable benzoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide with structurally related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Key Features
This compound Benzamide core + 2-phenylmorpholine-propyl C₂₂H₂₆N₂O₂ 350.46 Morpholine enhances polarity; phenyl group increases rigidity
4-Ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (BF38394) 4-Ethyl on benzamide C₂₂H₂₈N₂O₂ 352.47 Ethyl substitution improves lipophilicity, potentially altering bioavailability
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide (Compound 6) Imidazole-propyl + 4-fluoro-benzamide C₁₃H₁₅FN₂O 248.27 Fluorine enhances electronegativity; imidazole may confer metabolic instability
ML324 Dimethylaminopropyl + hydroxyquinoline C₂₁H₂₃N₃O₂ 349.40 Hydroxyquinoline moiety enables metal chelation; dimethylamino increases basicity
13a (Fluorinated morpholin-ethyl benzamide) Fluorine + morpholin-ethyl C₂₄H₂₈FN₅O₃ 477.51 Fluorination enhances target affinity; morpholine-ethyl linker modifies spatial orientation

Biological Activity

N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a morpholine ring, a phenyl group, and a benzamide moiety. Its molecular formula is C19_{19}H24_{24}N2_2O, with a molecular weight of approximately 300.41 g/mol. The presence of the morpholine ring contributes to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interactions with specific molecular targets, primarily enzymes and receptors. The compound's morpholine component allows it to engage in hydrogen bonding with target proteins, while the benzamide structure may inhibit certain enzymatic activities.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially impacting signaling pathways in the nervous system.
  • Receptor Modulation : It is hypothesized that this compound could modulate neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Antimicrobial Activity

Preliminary studies have indicated that derivatives related to this compound exhibit antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar in structure showed MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and P. aeruginosa .

Neuropharmacological Effects

Research suggests that this compound could influence ion channels, particularly potassium channels essential for neuronal function:

  • Ion Channel Modulation : It has been observed that compounds with similar morpholine structures can modulate Kv7 potassium channels, which play a crucial role in regulating neuronal excitability .

Case Studies and Research Findings

  • Inhibition of Acetylcholinesterase : In studies involving piperazine derivatives, compounds structurally related to this compound have shown inhibition of human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • Cell Viability Studies : A study on related thiourea derivatives demonstrated significant effects on cell viability in cancer cell lines, indicating that structural analogs might also exhibit anti-cancer properties .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityMIC (µg/mL)Target Enzyme/Receptor
This compoundMorpholine and benzamide moietiesAntimicrobial, Neuropharmacological40 - 50Acetylcholinesterase
2-Ethoxy-N-(3-(2-phenylmorpholino)propyl)benzamideEthoxy group additionIon channel modulationNot specifiedKv7 potassium channels

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